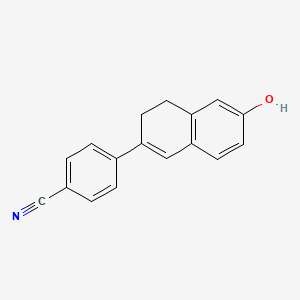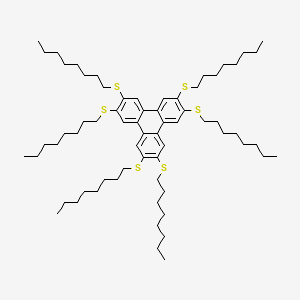
2,3,6,7,10,11-Hexakis(octylsulfanyl)triphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6,7,10,11-Hexakis(octylsulfanyl)triphenylene is a compound belonging to the class of triphenylene derivatives. These compounds are known for their discotic liquid crystalline properties, which make them suitable for various electronic and optoelectronic applications. The unique structure of this compound allows it to form self-organizing long fiber structures with supramolecularly ordered columnar stacks .
Preparation Methods
The synthesis of 2,3,6,7,10,11-Hexakis(octylsulfanyl)triphenylene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the triphenylene core.
Substitution Reaction: The triphenylene core undergoes a substitution reaction with octylsulfanyl groups. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
2,3,6,7,10,11-Hexakis(octylsulfanyl)triphenylene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone groups back to sulfides. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The octylsulfanyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
2,3,6,7,10,11-Hexakis(octylsulfanyl)triphenylene has several scientific research applications:
Electronic Devices: Due to its semiconducting properties, it is used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Photovoltaics: The compound is utilized in organic photovoltaic cells to enhance their efficiency.
Sensors: Its unique structural properties make it suitable for use in chemical sensors and biosensors.
Mechanism of Action
The mechanism of action of 2,3,6,7,10,11-Hexakis(octylsulfanyl)triphenylene involves its ability to form ordered columnar stacks. These stacks facilitate charge transport, making the compound effective in electronic applications. The molecular targets include the electronic states of the triphenylene core, which interact with the surrounding environment to produce the desired effects .
Comparison with Similar Compounds
2,3,6,7,10,11-Hexakis(octylsulfanyl)triphenylene can be compared with other similar compounds such as:
2,3,6,7,10,11-Hexakis(n-hexylsulfanyl)triphenylene: This compound has shorter alkyl chains, which may affect its self-assembly and electronic properties.
2,3,6,7,10,11-Hexakis(n-hexylsulfonyl)triphenylene: The presence of sulfonyl groups instead of sulfanyl groups can lead to different chemical reactivity and physical properties.
2,3,6,7,10,11-Hexakis(n-hexyloxy)triphenylene: The alkoxy groups in this compound result in different photophysical properties compared to the sulfanyl derivatives.
Properties
CAS No. |
90430-83-4 |
|---|---|
Molecular Formula |
C66H108S6 |
Molecular Weight |
1094.0 g/mol |
IUPAC Name |
2,3,6,7,10,11-hexakis(octylsulfanyl)triphenylene |
InChI |
InChI=1S/C66H108S6/c1-7-13-19-25-31-37-43-67-61-49-55-56(50-62(61)68-44-38-32-26-20-14-8-2)58-52-64(70-46-40-34-28-22-16-10-4)66(72-48-42-36-30-24-18-12-6)54-60(58)59-53-65(71-47-41-35-29-23-17-11-5)63(51-57(55)59)69-45-39-33-27-21-15-9-3/h49-54H,7-48H2,1-6H3 |
InChI Key |
RZNBOCQCBCNNBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)SCCCCCCCC)SCCCCCCCC)SCCCCCCCC)SCCCCCCCC)SCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


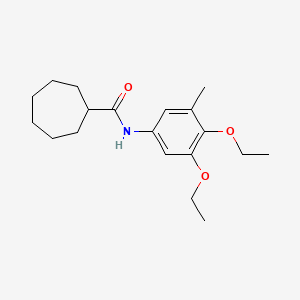
![Benzoic acid, 2-[[(phenylamino)thioxomethyl]amino]-, methyl ester](/img/structure/B14348984.png)
![Ethyl {[2-(2H-1,3-benzodioxol-5-yl)ethyl]amino}(oxo)acetate](/img/structure/B14348996.png)

![Methyl 2-{(E)-[(4-methylphenyl)imino]methyl}benzoate](/img/structure/B14349004.png)
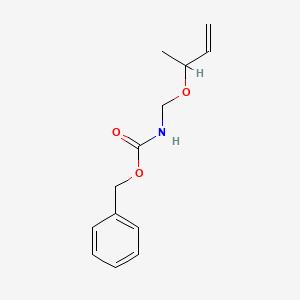
![4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate](/img/structure/B14349010.png)
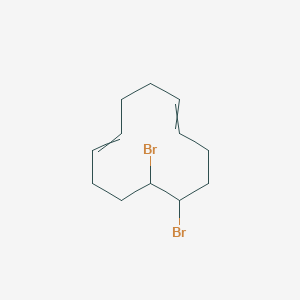
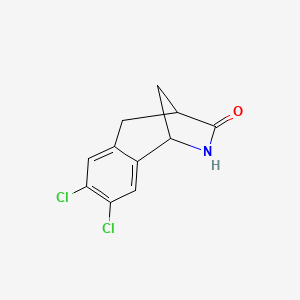

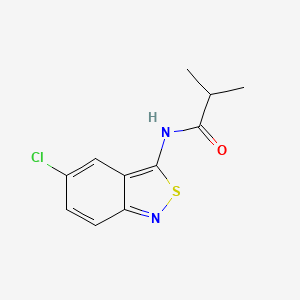
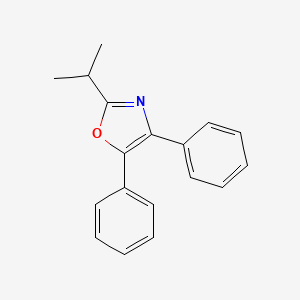
![7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile](/img/structure/B14349036.png)
